Methyl 7-methyl-4-oxooctanoate
Description
Properties
CAS No. |
53663-32-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 7-methyl-4-oxooctanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)4-5-9(11)6-7-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZAJPNCMTUVTHIM-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)CCC(=O)OC |
Canonical SMILES |
CC(C)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Methyl 7-methyl-4-oxooctanoate with key analogues based on functional groups, molecular complexity, and applications:
Key Comparisons :
- Reactivity: this compound’s 4-oxo group makes it more reactive toward nucleophiles compared to non-ketonic esters like methyl butanoate (). However, it lacks the conjugated polyene system of methyl 4-oxoretinoate (), which undergoes rapid photodegradation. Unlike methyl 4-methoxyacetoacetate (), the absence of a methoxy group in this compound may reduce steric hindrance, favoring reactions at the ketone.
- Physical Properties: Branched chains (e.g., 7-methyl substituent) typically lower melting points and increase volatility compared to linear analogs like ethyl palmitate ().
- Applications: Similar to diterpenoid methyl esters (), this compound may serve as a precursor in resin or fragrance synthesis.
Preparation Methods
Reference : Organic Syntheses, Coll. Vol. 3, p. 601 (1955)
Method :
- Substrates : Methyl acetoacetate and 4-methylpentanoyl chloride.
- Conditions :
- Base-catalyzed condensation using sodium methoxide in anhydrous methanol.
- Reaction carried out under reflux (65–70°C) for 6–8 hours.
- Workup :
- Acidification with dilute HCl.
- Extraction with diethyl ether, followed by drying over anhydrous Na₂SO₄.
- Distillation under reduced pressure to isolate the product.
- Yield : ~65% (reported in analogous Claisen condensations).
- Scalable for industrial production.
- Requires careful control of moisture to avoid hydrolysis.
Reference : The Journal of Organic Chemistry, 15, p. 785 (1950)
Method :
- Substrates : 4-(4,4,8-Trimethyl-7-oxo-3-oxabicyclo[3.3.1]non-2-yl)benzoic acid methyl ester.
- Conditions :
- Reduction using sodium borohydride (NaBH₄) and nickel boride (Ni₂B) in dry tetrahydrofuran (THF).
- Reaction stirred at room temperature for 24 hours.
- Workup :
- Filtration through Celite to remove catalyst residues.
- Solvent removal under vacuum.
- Purification via column chromatography (ethyl acetate/hexane, 1:9).
- Yield : 40% (as a diastereomeric mixture).
- Selective reduction of keto groups.
- Requires inert atmosphere due to pyrophoric nickel boride.
Reference : US Patent 5,072,005 (1991)
Method :
- Substrates : Acrolein derivatives under carbon monoxide pressure.
- Conditions :
- Catalytic system: 5% Pd/C, HCl, and triphenylarsine in methanol.
- High-pressure reactor (1,350–2,700 psi CO) at 115–133°C for 1–6 hours.
- Workup :
- Ester determination via GC-MS.
- Isolation by distillation or crystallization.
- Yield : 24.9–36.6% (for analogous C₄ esters).
- Suitable for functionalized keto esters.
- Energy-intensive due to high-pressure requirements.
Reference : CN Patent 105,418,420A (2016)
Method :
- Substrates : 4-Chloroacetoacetate methyl ester and methanol.
- Conditions :
- Sodium hydride (NaH) and potassium methoxide (KOCH₃) in tetrahydrofuran (THF).
- Reaction at 20–25°C for 4–6 hours.
- Workup :
- pH adjustment to 10–12 with HCl.
- Extraction with ethyl acetate.
- Decolorization with activated carbon and solvent evaporation.
- Yield : 72–89% (reported for methyl 4-methoxyacetoacetate).
- Mild conditions avoid high temperatures.
- Minimizes ester hydrolysis side reactions.
Comparative Analysis of Methods
| Method | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Claisen Condensation | NaOCH₃ | ~65% | Scalable, classical approach | Moisture-sensitive |
| Nickel Boride Reduction | Ni₂B, NaBH₄ | 40% | Selective reduction | Diastereomer separation required |
| Palladium Carbonylation | Pd/C, CO | 25–37% | Functional group tolerance | High-pressure equipment needed |
| Base-Mediated Alkylation | NaH, KOCH₃ | 72–89% | Mild conditions, high yield | Sensitive to reagent purity |
Key Challenges and Optimization Strategies
- Diastereomer Management : The nickel boride method produces a 3:2 diastereomeric ratio, necessitating chromatography for purification.
- Catalyst Cost : Palladium-based systems are expensive but critical for carbonylation.
- Safety : Sodium hydride requires anhydrous conditions and inert atmosphere handling.
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